molecular formula C10H11NOSe B14503433 3-[(4-Methylphenyl)selanyl]prop-2-enamide CAS No. 63462-41-9

3-[(4-Methylphenyl)selanyl]prop-2-enamide

Cat. No.: B14503433
CAS No.: 63462-41-9
M. Wt: 240.17 g/mol
InChI Key: WADLJNQYZOAOON-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)selanyl]prop-2-enamide is an organic compound that contains a selenium atom bonded to a prop-2-enamide group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylphenyl)selanyl]prop-2-enamide typically involves the reaction of 4-methylphenylselenol with propargyl bromide, followed by the addition of an amide group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylphenyl)selanyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenol derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenol derivatives.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

3-[(4-Methylphenyl)selanyl]prop-2-enamide has several scientific research applications:

    Biology: Investigated for its potential antioxidant properties due to the presence of selenium.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)selanyl]prop-2-enamide involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The selenium atom can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

    Apoptosis Induction: In cancer cells, it can induce apoptosis through the activation of caspases and the mitochondrial pathway.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Methylphenyl)selanyl]prop-2-yn-1-ylbenzamide
  • 3-[(4-Methylphenyl)selanyl]prop-2-yn-1-ylacetamide

Uniqueness

3-[(4-Methylphenyl)selanyl]prop-2-enamide is unique due to its specific structural features, such as the presence of a selenium atom bonded to a prop-2-enamide group. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other selenium-containing compounds.

Properties

CAS No.

63462-41-9

Molecular Formula

C10H11NOSe

Molecular Weight

240.17 g/mol

IUPAC Name

3-(4-methylphenyl)selanylprop-2-enamide

InChI

InChI=1S/C10H11NOSe/c1-8-2-4-9(5-3-8)13-7-6-10(11)12/h2-7H,1H3,(H2,11,12)

InChI Key

WADLJNQYZOAOON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[Se]C=CC(=O)N

Origin of Product

United States

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